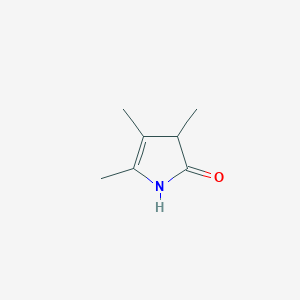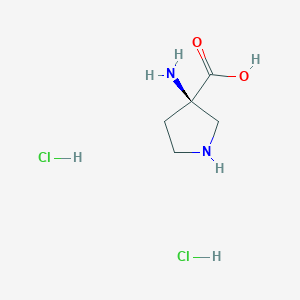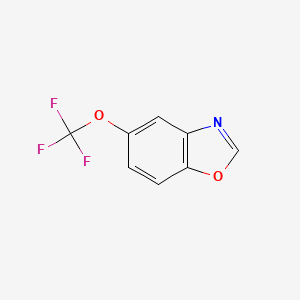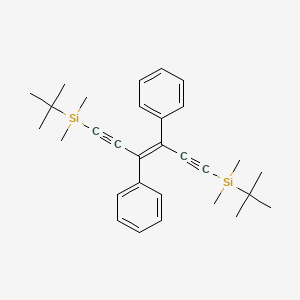
3,4-Diphenyl-1,6-bis(tert-butyldimethylsilyl)-hexen-1,5-diyne
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Diphenyl-1,6-bis(tert-butyldimethylsilyl)-hexen-1,5-diyne is a complex organic compound characterized by its unique structure, which includes two phenyl groups and two tert-butyldimethylsilyl groups attached to a hexen-1,5-diyne backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Diphenyl-1,6-bis(tert-butyldimethylsilyl)-hexen-1,5-diyne typically involves multiple steps, starting from simpler organic molecules. One common method involves the coupling of phenylacetylene derivatives with tert-butyldimethylsilyl-protected alkynes under palladium-catalyzed conditions. The reaction conditions often include the use of a base such as triethylamine and a solvent like tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
3,4-Diphenyl-1,6-bis(tert-butyldimethylsilyl)-hexen-1,5-diyne can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of diketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon, resulting in the formation of alkanes.
Substitution: Nucleophilic substitution reactions can occur at the silyl groups, where reagents like fluoride ions can replace the tert-butyldimethylsilyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Tetrabutylammonium fluoride in THF.
Major Products
Oxidation: Diketones, carboxylic acids.
Reduction: Alkanes.
Substitution: Compounds with replaced functional groups.
Scientific Research Applications
3,4-Diphenyl-1,6-bis(tert-butyldimethylsilyl)-hexen-1,5-diyne has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is also studied for its reactivity and potential as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity, including its interactions with enzymes and proteins.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 3,4-Diphenyl-1,6-bis(tert-butyldimethylsilyl)-hexen-1,5-diyne depends on the specific application. In chemical reactions, its reactivity is influenced by the electronic effects of the phenyl and silyl groups. These groups can stabilize or destabilize intermediates, thereby affecting the reaction pathway. In biological systems, the compound may interact with molecular targets such as enzymes, altering their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
3,4-Diphenyl-1,6-bis(trimethylsilyl)-hexen-1,5-diyne: Similar structure but with trimethylsilyl groups instead of tert-butyldimethylsilyl groups.
3,4-Diphenyl-1,6-bis(tert-butyldiphenylsilyl)-hexen-1,5-diyne: Similar structure but with tert-butyldiphenylsilyl groups.
Uniqueness
3,4-Diphenyl-1,6-bis(tert-butyldimethylsilyl)-hexen-1,5-diyne is unique due to the presence of tert-butyldimethylsilyl groups, which provide steric hindrance and influence the compound’s reactivity. This makes it distinct from other similar compounds and can lead to different reaction outcomes and applications.
Properties
Molecular Formula |
C30H40Si2 |
|---|---|
Molecular Weight |
456.8 g/mol |
IUPAC Name |
tert-butyl-[(E)-6-[tert-butyl(dimethyl)silyl]-3,4-diphenylhex-3-en-1,5-diynyl]-dimethylsilane |
InChI |
InChI=1S/C30H40Si2/c1-29(2,3)31(7,8)23-21-27(25-17-13-11-14-18-25)28(26-19-15-12-16-20-26)22-24-32(9,10)30(4,5)6/h11-20H,1-10H3/b28-27+ |
InChI Key |
UDIINRHUXARPRS-BYYHNAKLSA-N |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)C#C/C(=C(/C#C[Si](C)(C)C(C)(C)C)\C1=CC=CC=C1)/C2=CC=CC=C2 |
Canonical SMILES |
CC(C)(C)[Si](C)(C)C#CC(=C(C#C[Si](C)(C)C(C)(C)C)C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


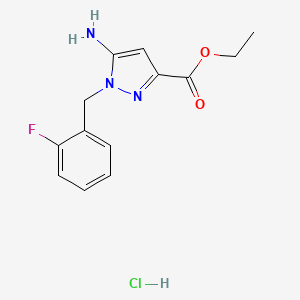
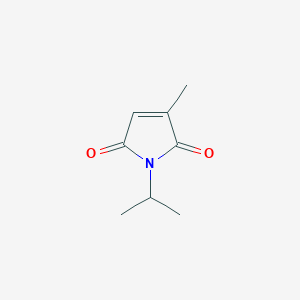
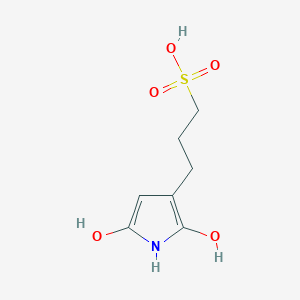

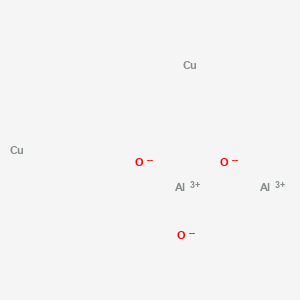
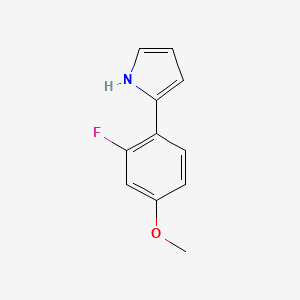
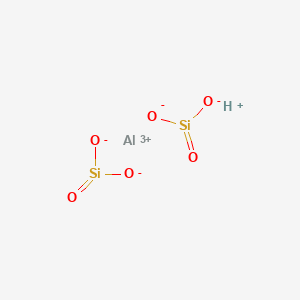
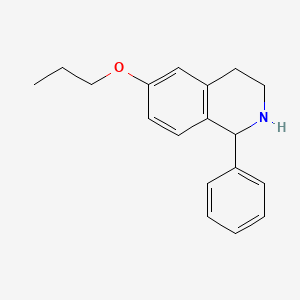
![2-Chloro-7-(difluoromethyl)benzo[d]oxazole](/img/structure/B12857097.png)
![1-Piperazinecarboxylic acid, 3-(hydroxymethyl)-4-[[[3-(1H-pyrrol-1-yl)phenyl]amino]carbonyl]-, 1,1-dimethylethyl ester](/img/structure/B12857102.png)
